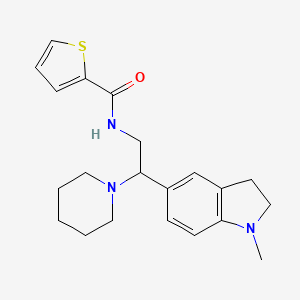

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c1-23-12-9-17-14-16(7-8-18(17)23)19(24-10-3-2-4-11-24)15-22-21(25)20-6-5-13-26-20/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVOHFJNVQJDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Indoline Derivative: Starting with 1-methylindole, the compound undergoes a Friedel-Crafts acylation to introduce the carboxamide group at the 5-position.

Piperidine Introduction: The intermediate product is then reacted with piperidine under nucleophilic substitution conditions to attach the piperidin-1-yl group.

Thiophene Carboxamide Formation: Finally, the thiophene-2-carboxamide moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

Catalyst Optimization: Using more efficient catalysts to speed up reactions and reduce by-products.

Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.

Process Automation: Implementing automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can reduce the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Amines: Compounds where the carboxamide group is reduced to an amine.

Substituted Thiophenes: Thiophene derivatives with various substituents.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound could influence signal transduction pathways, altering cellular activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Thiophene vs. Heterocyclic Cores : The target compound shares its thiophene-2-carboxamide core with Compound 51 and N-(2-nitrophenyl)thiophene-2-carboxamide. Thiophene derivatives are often associated with improved membrane permeability and metabolic stability compared to furan or pyridine analogs .

- Substituent Impact: The 1-methylindolin-5-yl group in the target compound may enhance lipophilicity and CNS penetration compared to FIPI’s benzimidazolone or Compound 51’s benzylpiperidine .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Toxicity Profiles

Key Findings:

- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with CNS-penetrant drugs but may limit aqueous solubility.

- Toxicity: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide is linked to genotoxicity, whereas the target compound’s indoline and piperidine groups may reduce such risks .

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indoline Moiety : Known for various biological activities, including anticancer and anti-inflammatory effects.

- Piperidine Ring : Enhances pharmacological properties and bioavailability.

- Thiophene and Carboxamide Groups : These contribute to the compound's unique interactions with biological targets.

The molecular formula of this compound is , indicating a significant potential for diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Moiety : This is achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Piperidine Group : Accomplished via nucleophilic substitution reactions.

- Formation of the Thiophene Carboxamide Linkage : This final step involves coupling reactions that integrate the thiophene component with the carboxamide group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by interfering with various signaling pathways.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anticancer activity | |

| 4-Piperidinyl-N-benzoylacetamide | Analgesic effects | |

| N-Methyl-N-(1-methylindol-5-yl)methanesulfonamide | Antitumor activity |

Anti-inflammatory Effects

The presence of specific functional groups in this compound suggests possible anti-inflammatory effects. Studies on similar indole-based compounds have demonstrated their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Neuropharmacological Activities

Research has highlighted the neuropharmacological potential of compounds containing indoline and piperidine structures. These compounds may exert antidepressant or anxiolytic effects by interacting with neurotransmitter systems in the brain.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of indole derivatives, this compound was evaluated for its ability to inhibit cell growth in various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Inflammation Model Testing

Another study focused on evaluating the anti-inflammatory effects of similar compounds in animal models of induced inflammation. The administration of these compounds led to a marked decrease in inflammatory markers, supporting their role in modulating immune responses.

Q & A

Q. What are the standard synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling thiophene-2-carboxylic acid derivatives with amines (e.g., 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine) using activating agents like EDCI/HOBt .

- Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is employed to isolate intermediates.

- Characterization : NMR (¹H, ¹³C) and IR spectroscopy confirm structural integrity, while HPLC ensures purity (>95%) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, with sonication to aid dissolution. For aqueous buffers, co-solvents like PEG-400 may enhance solubility .

- Stability : Conduct pH-dependent stability studies (pH 2–9) via HPLC over 24–72 hours. Protect from light and store at –20°C to prevent degradation .

Q. What in vitro screening strategies are used to evaluate biological activity?

- Target-based assays : Test inhibition of kinases (e.g., Src/Abl) or GPCRs using recombinant enzymes and fluorescence-based readouts .

- Cell-based assays : Measure antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene ring be achieved to improve target binding?

- Electrophilic substitution : Use Vilsmeier-Haack formylation to introduce formyl groups at electron-rich positions (e.g., adjacent to the carboxamide), guided by DFT calculations to predict reactivity .

- Lithiation strategies : Deprotonate thiophene’s α-position using n-BuLi, followed by quenching with electrophiles (e.g., DMF for formylation), validated by ¹H NMR analysis of regioselectivity .

Q. How do structural modifications (e.g., piperidine substitution) impact pharmacokinetic properties?

- Piperidine optimization : Replace N-methyl groups with bulkier substituents (e.g., cycloheptyl) to modulate lipophilicity and blood-brain barrier permeability. Assess via logP measurements and PAMPA assays .

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., oxidative deamination of piperidine), guiding deuterium incorporation .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Bioavailability analysis : Compare plasma exposure (AUC) via LC-MS/MS after oral vs. IV administration. Low bioavailability may explain efficacy gaps, prompting formulation adjustments (e.g., nanoemulsions) .

- Metabolite profiling : Identify active metabolites via HRMS and retest in vitro. For example, N-oxide derivatives may retain target affinity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., Abl1), focusing on hydrogen bonds with hinge regions and hydrophobic interactions with piperidine .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., indolinyl vs. pyrrolidinyl) to prioritize synthetic targets .

Methodological Considerations

Q. How to design a robust SAR study for this compound class?

- Scaffold diversification : Synthesize analogs with variations in (1) indolinyl substituents (e.g., 1-ethyl vs. 1-methyl), (2) piperidine ring size (e.g., morpholine replacement), and (3) thiophene substituents (e.g., chloro, fluoro) .

- Data normalization : Express activity as % inhibition at fixed concentration (e.g., 10 µM) to minimize assay variability. Use Z’-factor >0.5 for quality control .

Q. What analytical techniques validate reaction selectivity in complex multi-step syntheses?

- Reaction monitoring : Use inline FTIR to track intermediate formation (e.g., amide coupling).

- X-ray crystallography : Resolve ambiguous structures (e.g., regioisomers) by growing single crystals and analyzing diffraction data .

Q. How to address batch-to-batch variability in biological assays?

- Strict QC protocols : Require ≥95% purity (HPLC), identical ¹H NMR spectra, and consistent melting points for all batches.

- Reference standards : Include a well-characterized batch in every assay plate as an internal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.